Methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate is a chiral compound with a cyclopropane ring substituted with a hexyl group and a carboxylate ester The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of diazo compounds with alkenes in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include solvents like dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product is achieved through techniques such as distillation or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,2S)-2-(hydroxycarbamoyl)-1-{4-[(2-methylquinolin-4-yl)methoxy]benzyl}cyclopropanecarboxylate: A compound with a similar cyclopropane core but different functional groups.
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate: Another chiral compound with a cyclohexane ring and different substituents.
Uniqueness
Methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of a hexyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in asymmetric synthesis and as a potential lead compound in drug discovery.
Properties
CAS No. |
59895-62-4 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-9-8-10(9)11(12)13-2/h9-10H,3-8H2,1-2H3/t9-,10+/m0/s1 |
InChI Key |
XUNYOLFFGUIJSI-VHSXEESVSA-N |
Isomeric SMILES |
CCCCCC[C@H]1C[C@H]1C(=O)OC |
Canonical SMILES |
CCCCCCC1CC1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.